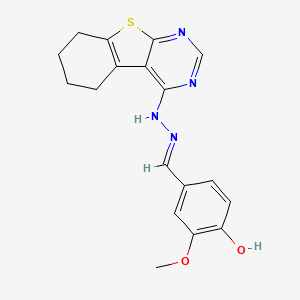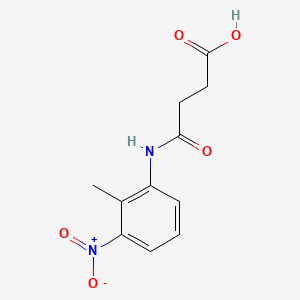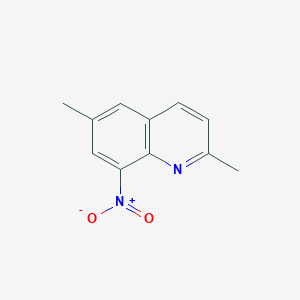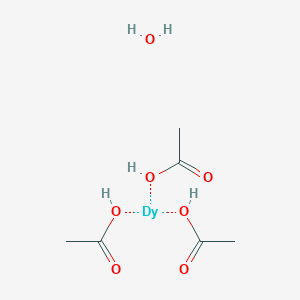
Exo2
説明
Exo2 is a synthetic, small molecule drug that has been found to be effective in treating a variety of medical conditions. It is a compound derived from the amino acid L-arginine and has been shown to be effective in treating a wide range of conditions, including hypertension, diabetes, and arthritis. This compound has been used in clinical trials and is currently being studied for its potential to treat a range of other diseases.
科学的研究の応用
Aroyl Hydrazones
The compound has relevance in the synthesis of aroyl hydrazones. Efficient procedures have been developed to prepare these hydrazones by reacting the corresponding ethyl ester with 4-hydroxy-3-methoxy-benzaldehyde . Aroyl hydrazones find applications in various fields, including medicinal chemistry and materials science.
Anticancer Drug Synthesis
3-Hydroxy-4-methoxybenzaldehyde (a close relative of Exo2) serves as a starting reagent in the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 . This highlights its potential in drug discovery and development.
Computational Studies
Density functional theory (DFT) computations were employed to optimize the molecular geometry of 4H3MN. Charge transfer properties, mulliken charge, and molecular electrostatic potential were theoretically analyzed .
作用機序
Target of Action
Exo2 primarily targets the mammalian Golgi and trans-Golgi network . It stimulates morphological changes in these organelles that are virtually indistinguishable from those induced by brefeldin A . It also acts on other targets that operate at the early endosome .
Mode of Action
This compound interacts with its targets, inducing morphological changes that are similar to those caused by brefeldin A . This interaction results in the protection of cells from intoxication by Shiga (-like) toxins . This protective effect comes at the cost of high toxicity to target cells .
Biochemical Pathways
This compound affects the secretion and retrograde trafficking pathways in mammalian cells . It stimulates changes at the Golgi stack, the trans-Golgi network, and the transferrin receptor-positive early endosomes . These changes correlate with the compound’s inherent toxicity towards the protein manufacturing ability of the cell and its protective effect against toxin challenge .
Pharmacokinetics
It is known that the compound is amenable to chemical modification , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.
Result of Action
The action of this compound results in morphological changes in the mammalian Golgi and trans-Golgi network . These changes are virtually indistinguishable from those induced by brefeldin A . The compound also protects cells from intoxication by Shiga (-like) toxins , but this comes at the cost of high toxicity to the target cells .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors.
特性
IUPAC Name |
2-methoxy-4-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-14-8-11(6-7-13(14)23)9-21-22-17-16-12-4-2-3-5-15(12)25-18(16)20-10-19-17/h6-10,23H,2-5H2,1H3,(H,19,20,22)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNUTEMVQGLDAG-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Exo2 in mammalian cells?
A1: this compound primarily targets ADP-ribosylation factor guanine nucleotide exchange factors (Arf-GEFs) [, ].
Q2: How does this compound impact the Golgi apparatus?
A2: this compound disrupts the Golgi apparatus morphology, inducing changes similar to those caused by Brefeldin A (BFA) [, ]. It causes Golgi disassembly in both human and canine cells [].
Q3: What is the effect of this compound on the trans-Golgi network (TGN)?
A3: this compound significantly disrupts the morphology of the TGN in HeLa and BS-C-1 cells, contrary to initial reports [, ]. In Arabidopsis, it causes redistribution of a TGN marker to the vacuole [].
Q4: Does this compound affect endosome morphology and function?
A4: this compound affects a subset of early endosomes. It doesn't induce the tubulation and merging of the TGN and endosomal compartments seen with BFA [].
Q5: How does this compound treatment affect Shiga toxin trafficking?
A5: this compound significantly perturbs the delivery of Shiga toxin to the ER, unlike BFA, which does not affect cholera toxin trafficking [].
Q6: Does this compound affect anterograde transport?
A6: Yes, this compound inhibits anterograde transport in a manner indistinguishable from BFA [, ].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C17H16N4O2S. Its molecular weight is 340.41 g/mol [].
Q8: Is there spectroscopic data available for this compound?
A8: Spectroscopic data for this compound is not explicitly detailed in the provided research papers.
Q9: Does this compound exhibit any catalytic activity?
A9: No, current research primarily focuses on this compound as an inhibitor of cellular processes, not as a catalyst.
Q10: Have computational methods been employed to study this compound?
A10: While computational studies on this compound itself are not described in the provided papers, molecular mechanics studies have been conducted on a structurally similar compound, P(o-tolyl)3, to analyze its conformational dynamics [].
Q11: How does modifying the this compound structure affect its activity?
A11: Research demonstrates that modifying the tetrahydrobenzothienopyrimidine core, the vanillin moiety, or the hydrazone bond in this compound can alter its effects on Golgi stack morphology, TGN morphology, transferrin receptor-positive early endosomes, inherent toxicity, and toxin protection [].
Q12: Can SAR studies optimize this compound for specific applications?
A12: Yes, SAR studies have yielded derivatives like LG186, showcasing improved selectivity for GBF1 inhibition compared to this compound and BFA [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(Ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]ethyl 3-chlorobenzoate](/img/structure/B3123059.png)
![N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3123061.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)

![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)

![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)

![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)


![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)